4-Chlorobutyl 3,4,5-trimethoxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
1034-00-0 |
|---|---|
Molecular Formula |
C14H19ClO5 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
4-chlorobutyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C14H19ClO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)20-7-5-4-6-15/h8-9H,4-7H2,1-3H3 |
InChI Key |
CKOSMDAPSWBKSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for 4 Chlorobutyl 3,4,5 Trimethoxybenzoate
Esterification Approaches to Form the Benzoate (B1203000) Linkage
The formation of the ester bond is the crucial step in the synthesis of 4-chlorobutyl 3,4,5-trimethoxybenzoate (B1228286). Several classical and modern esterification methods can be employed, each with its own set of advantages and limitations regarding reaction conditions, yield, and substrate scope.
Direct Esterification with 3,4,5-Trimethoxybenzoic Acid and 4-Chlorobutan-1-ol
Direct esterification, most notably the Fischer-Speier esterification, represents a straightforward approach to synthesizing 4-chlorobutyl 3,4,5-trimethoxybenzoate. This method involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-chlorobutan-1-ol in the presence of a strong acid catalyst.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction. The choice of acid catalyst is critical, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) being commonly employed. The mechanism involves protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.
| Catalyst | Alcohol to Acid Ratio | Reaction Conditions | Yield |
| H₂SO₄ (conc.) | 5:1 | Reflux, 8-12 hours | Moderate to Good |
| p-TsOH | 3:1 | Toluene, Dean-Stark trap, reflux, 6-10 hours | Good |
| Dry HCl gas | 4:1 | Reflux, 10-14 hours | Moderate |
Acyl Chloride-Mediated Esterification (e.g., utilizing 3,4,5-Trimethoxybenzoyl Chloride)
An alternative and often more efficient method for ester synthesis involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. In this approach, 3,4,5-trimethoxybenzoic acid is first converted to 3,4,5-trimethoxybenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The resulting 3,4,5-trimethoxybenzoyl chloride is a highly reactive electrophile that readily reacts with 4-chlorobutan-1-ol to form the desired ester. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. The reaction is typically fast and proceeds under mild conditions, often at room temperature.
| Chlorinating Agent for Acyl Chloride Synthesis | Base | Reaction Conditions for Esterification | Yield |
| Thionyl Chloride (SOCl₂) | Pyridine | Dichloromethane (DCM), 0 °C to room temperature, 2-4 hours | High |
| Oxalyl Chloride ((COCl)₂) | Triethylamine (Et₃N) | Tetrahydrofuran (B95107) (THF), 0 °C to room temperature, 1-3 hours | High |
| Bis(trichloromethyl)carbonate (Triphosgene) | N,N-Dimethylformamide (DMF, cat.) | Dichloromethane (DCM), 20-70 °C, 4-10 hours | High |
Coupling Reagent-Assisted Esterification Techniques
Modern esterification methods often employ coupling reagents to facilitate the reaction between a carboxylic acid and an alcohol under mild conditions. These reagents activate the carboxylic acid in situ, making it more susceptible to nucleophilic attack by the alcohol. A prominent example is the Steglich esterification, which utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
In this process, DCC reacts with 3,4,5-trimethoxybenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by 4-chlorobutan-1-ol, leading to the formation of the ester and N,N'-dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture. DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions. This method is particularly useful for the esterification of sterically hindered substrates or when mild reaction conditions are required.
| Coupling Reagent | Catalyst | Solvent | Reaction Conditions | Yield |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room temperature, 2-6 hours | High |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room temperature, 3-8 hours | High |
| Diisopropylcarbodiimide (DIC) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | Room temperature, 2-6 hours | High |
Precursor Synthesis of the Trimethoxybenzoyl Moiety
The availability of the 3,4,5-trimethoxybenzoyl moiety, either as the carboxylic acid or its ester derivative, is fundamental to the synthesis of the target compound. Gallic acid, a readily available natural product, serves as a common starting material for the preparation of these precursors.
One-Step Synthesis of Methyl 3,4,5-Trimethoxybenzoate from Gallic Acid
A convenient and efficient route to a key precursor is the one-step synthesis of methyl 3,4,5-trimethoxybenzoate directly from gallic acid. This transformation involves both the esterification of the carboxylic acid group and the methylation of the three phenolic hydroxyl groups. This can be achieved using a methylating agent in the presence of a base.
A common method involves the use of dimethyl sulfate (B86663) or methyl iodide as the methylating agent and a base such as potassium carbonate or sodium hydroxide (B78521) in a suitable solvent like N,N-dimethylformamide (DMF) or acetone. The reaction conditions are optimized to ensure complete methylation and esterification.
| Methylating Agent | Base | Solvent | Reaction Conditions | Yield |
| Dimethyl sulfate | Potassium Carbonate | N,N-Dimethylformamide (DMF) | Room temperature to 60 °C, 4-8 hours | Good to High |
| Methyl iodide | Potassium Carbonate | Acetone | Reflux, 12-24 hours | Good |
| Methyl chloride | Potassium Carbonate | N,N-Dimethylformamide (DMF) | 40-110 °C, 5-12 hours | High |
Derivatization of 3,4,5-Trimethoxybenzoic Acid Precursors
The primary precursor, 3,4,5-trimethoxybenzoic acid, can be synthesized from gallic acid through a two-step process. The first step involves the exhaustive methylation of the three phenolic hydroxyl groups of gallic acid. This is typically carried out using dimethyl sulfate in the presence of a strong base like sodium hydroxide. The resulting product is 3,4,5-trimethoxybenzoic acid.
Once 3,4,5-trimethoxybenzoic acid is obtained, it can be further derivatized as needed for the subsequent esterification step. For instance, as mentioned in section 2.1.2, it can be converted to the highly reactive 3,4,5-trimethoxybenzoyl chloride by treatment with thionyl chloride or other chlorinating agents. This derivatization provides a more activated form of the carboxylic acid, facilitating a more efficient esterification reaction.
| Starting Material | Reagents | Product | Reaction Conditions |
| Gallic Acid | Dimethyl sulfate, Sodium hydroxide | 3,4,5-Trimethoxybenzoic Acid | Aqueous solution, controlled temperature, followed by reflux |
| 3,4,5-Trimethoxybenzoic Acid | Thionyl chloride | 3,4,5-Trimethoxybenzoyl Chloride | Neat or in an inert solvent (e.g., chloroform), reflux |
| 3,4,5-Trimethoxybenzoic Acid | Bis(trichloromethyl)carbonate, Organic amine catalyst | 3,4,5-Trimethoxybenzoyl Chloride | Organic solvent (e.g., dichloromethane), 20-70 °C |
Formation of the 4-Chlorobutyl Chain
The incorporation of the 4-chlorobutyl moiety is a critical step in the synthesis of the target molecule. This can be accomplished through several distinct pathways, primarily involving direct esterification with a pre-formed chlorobutyl alcohol or by constructing the ester via the ring-opening of a cyclic ether.
A primary and straightforward method for synthesizing this compound is the direct esterification of 3,4,5-trimethoxybenzoic acid with 4-chlorobutan-1-ol. This reaction, a type of Fischer esterification, typically requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Commonly used catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is often removed through azeotropic distillation using a Dean-Stark apparatus. Alternatively, stoichiometric activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or Steglich esterification conditions can be employed, particularly for small-scale syntheses or with sensitive substrates.
The general reaction is as follows: 3,4,5-trimethoxybenzoic acid + 4-chlorobutan-1-ol ⇌ this compound + H₂O
An alternative and powerful strategy for forming 4-chlorobutyl esters involves the acylative cleavage of tetrahydrofuran (THF). chem-soc.si This method avoids the direct use of 4-chlorobutan-1-ol and instead utilizes THF as the source of the 4-chlorobutyl chain. The reaction is typically slow and requires catalysts to proceed at a practical rate. chem-soc.si
In this process, the carboxylic acid (3,4,5-trimethoxybenzoic acid) is first converted into a more reactive derivative, such as an acyl chloride. chem-soc.sitandfonline.com This is often achieved using reagents like oxalyl chloride or thionyl chloride. chem-soc.si The resulting 3,4,5-trimethoxybenzoyl chloride then reacts with THF in the presence of a catalyst. The catalyst, often a Lewis acid like zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or others, activates the ether oxygen, making it susceptible to nucleophilic attack by the chloride ion (from the acyl chloride) and subsequent ring-opening and ester formation. chem-soc.siprepchem.com
A one-pot methodology has been developed where the carboxylic acid is converted to the acyl chloride in situ, which then reacts with THF. chem-soc.si This approach has been successful for various carboxylic acids, demonstrating that functional groups like double bonds and aromatic methoxy (B1213986) groups can survive the mild reaction conditions. chem-soc.si Catalysts such as iodine monochloride (ICl) have been shown to be effective in this transformation. chem-soc.si
| Catalyst | Reagents | Conditions | Yield | Reference |
| Iodine Monochloride (ICl) | Carboxylic Acid, Oxalyl Chloride, THF | Room Temperature, 8-24 hours | Moderate to High | chem-soc.si |
| Zinc Chloride (ZnCl₂) | Acetyl Chloride, THF | Reflux, 90 minutes | 76% (for 4-chlorobutyl acetate) | prepchem.com |
| Brønsted-Lowry acids (phenol or dry HCl) | Acyl Chloride, THF | Not specified | Not specified | tandfonline.comresearchgate.net |
| Various Metal Halides (FeCl₃, YCl₃, InBr₃, etc.) | Acid Chloride, THF | Varied | Varied | chem-soc.si |
Advanced Catalytic Strategies in Related Ester Synthesis
While classical methods are effective, modern organic synthesis increasingly relies on advanced catalytic strategies to improve efficiency, atom economy, and functional group tolerance. Though not specifically documented for this compound, methods like palladium-catalyzed C-H activation and decarboxylative cross-coupling represent the forefront of ester synthesis and could be adapted for this purpose.
Palladium-catalyzed C-H activation has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. rsc.org In the context of ester synthesis, this strategy can be applied to directly couple carboxylic acids with C-H bonds. A notable example is the direct esterification of aldehydes via Pd-catalyzed activation of the aldehydic C-H bond. acs.orgresearchgate.net This approach avoids the pre-oxidation of the aldehyde to a carboxylic acid, offering a more concise route to esters. acs.org
The general mechanism involves the activation of a C-H bond by a palladium catalyst, often directed by a nearby functional group, to form a cyclometalated intermediate. rsc.org This intermediate then reacts with the coupling partner (an alcohol or carboxylic acid) to form the final product and regenerate the active catalyst. acs.org Such methods are advantageous due to their high regioselectivity and broad substrate scope. rsc.orgacs.org
Decarboxylative cross-coupling reactions utilize carboxylic acids as readily available, stable, and inexpensive alternatives to traditional organometallic reagents. wikipedia.org In these reactions, a carboxylic acid is coupled with an organic halide, and the process is accompanied by the extrusion of carbon dioxide (CO₂). wikipedia.org This transformation is typically mediated by transition metal catalysts, such as palladium and/or copper. acs.org
The mechanism generally involves the formation of a metal carboxylate, which then undergoes decarboxylation to generate an organometallic intermediate. This intermediate can then participate in a cross-coupling cycle with an electrophile (like an alkyl or aryl halide) to form the new C-C bond. wikipedia.org While primarily used for C-C bond formation, variations of this chemistry can be envisioned for C-O bond formation to generate esters. wikipedia.org The key advantages of this methodology include the use of inexpensive starting materials and a broad tolerance for various functional groups. wikipedia.org
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of esters like this compound is crucial for maximizing yield and purity while minimizing reaction time and cost. The optimization process involves systematically adjusting various reaction parameters. researchgate.netangolaonline.net
Key variables in esterification reactions include:
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or decomposition. The optimal temperature balances reaction speed with product stability. angolaonline.net
Catalyst: The choice and concentration of the catalyst are critical. For acid-catalyzed esterifications, different acids (e.g., H₂SO₄, p-TSA, Lewis acids) can have varying efficiencies. ufv.br Catalyst loading must be optimized to ensure a high conversion rate without promoting unwanted side reactions. angolaonline.net
Molar Ratio of Reactants: As esterification is an equilibrium reaction, using an excess of one reactant (typically the less expensive one, such as the alcohol or THF) can shift the equilibrium towards the product side, increasing the yield. ufv.brnih.gov
Removal of Byproducts: In reactions that produce water, its continuous removal (e.g., via a Dean-Stark trap) is a highly effective method for driving the reaction to completion. nih.gov
Solvent: The choice of solvent can influence reaction rates and solubility of reactants and catalysts.
Factorial design and Response Surface Methodology (RSM) are statistical tools used to efficiently explore the effects of multiple variables and their interactions, allowing for the identification of optimal reaction conditions with a reduced number of experiments. researchgate.netresearchgate.net
| Parameter | Effect on Reaction | Optimization Strategy | Reference |
| Temperature | Affects reaction rate and equilibrium position. | Identify the optimal temperature that maximizes yield before side reactions become significant. | angolaonline.net |
| Catalyst Concentration | Directly influences the reaction rate. | Determine the lowest effective concentration to minimize cost and potential side reactions. | angolaonline.netufv.br |
| Reactant Molar Ratio | Shifts the reaction equilibrium. | Use an excess of the less expensive reactant to drive the reaction to completion. | ufv.br |
| Reaction Time | Determines the extent of conversion. | Monitor the reaction progress to find the point of maximum conversion before product degradation occurs. | researchgate.net |
Challenges in Synthesis and Scale-Up
The synthesis of this compound, while conceptually straightforward via esterification, presents several challenges that can impact yield, purity, and the feasibility of large-scale production. These difficulties arise from the inherent reactivity of the starting materials and the equilibrium nature of the esterification reaction.
A primary synthetic route involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-chlorobutanol. This process, typically a Fischer esterification, is an equilibrium-limited reaction. masterorganicchemistry.commasterorganicchemistry.com A significant challenge is the need to shift the equilibrium towards the product side. This is often achieved by using a large excess of one reactant, typically the alcohol, or by actively removing the water formed during the reaction. masterorganicchemistry.com On a large scale, using a significant excess of 4-chlorobutanol can be economically inefficient and complicates downstream purification. Similarly, the continuous removal of water, for instance through azeotropic distillation with a Dean-Stark apparatus, adds complexity and energy costs to the process, particularly during scale-up. masterorganicchemistry.com
Another significant challenge is the potential for side reactions. Traditional esterification is often catalyzed by strong mineral acids like sulfuric acid (H₂SO₄). masterorganicchemistry.com These harsh, acidic conditions at elevated temperatures can promote undesirable pathways:
Etherification: The alcohol, 4-chlorobutanol, can undergo acid-catalyzed self-condensation to form bis(4-chlorobutyl) ether.
Cyclization: Intramolecular reaction of 4-chlorobutanol can lead to the formation of tetrahydrofuran (THF), a common and often problematic impurity.
Elimination: Dehydration of the alcohol can occur, leading to the formation of unsaturated byproducts.
Sulfonation: When using sulfuric acid as a catalyst, sulfonation of the aromatic ring of the 3,4,5-trimethoxybenzoate moiety can occur as an unwanted side reaction.
The presence of the alkyl chloride functionality in 4-chlorobutanol introduces further complications. The chloride is a potential leaving group, and under certain nucleophilic conditions, it could react with the carboxylate of 3,4,5-trimethoxybenzoic acid, leading to oligomeric or polymeric byproducts.
Purification of the final product presents another hurdle. The desired ester, unreacted 4-chlorobutanol, unreacted 3,4,5-trimethoxybenzoic acid, and any ether or cyclic byproducts may have similar physical properties, making separation by simple distillation or crystallization difficult. Chromatographic purification, while effective at the lab scale, is often not economically viable for large-scale industrial production. Developing a robust, scalable purification method that relies on crystallization or extraction is a critical challenge that requires careful optimization of solvent systems and conditions.
Scaling up the synthesis introduces further logistical and safety challenges. Esterification reactions can be exothermic, and managing heat transfer becomes crucial in large reactors to prevent runaway reactions and the formation of degradation products. The handling of corrosive acid catalysts and large volumes of organic solvents also requires specialized equipment and stringent safety protocols. Furthermore, the workup process, which typically involves neutralizing the acid catalyst and performing aqueous extractions, generates significant volumes of wastewater that must be treated, adding to the environmental and economic cost of the process.
Advanced Spectroscopic and Chromatographic Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 4-Chlorobutyl 3,4,5-trimethoxybenzoate (B1228286) is predicted to exhibit distinct signals corresponding to the aromatic protons of the trimethoxybenzoyl group and the aliphatic protons of the 4-chlorobutyl chain.
The two protons on the aromatic ring are expected to appear as a singlet in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring and the electron-donating methoxy (B1213986) groups. The methoxy groups themselves will present as two singlets. The six protons of the two methoxy groups at positions 3 and 5 are chemically equivalent and are expected to produce a single sharp peak. The three protons of the methoxy group at position 4 will produce a separate singlet. These signals are anticipated in the range of δ 3.5 to 4.0 ppm.
The protons of the 4-chlorobutyl chain will show characteristic multiplets. The methylene (B1212753) group attached to the ester oxygen (-OCH₂-) is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet. The methylene group adjacent to the chlorine atom (-CH₂Cl) will also be deshielded and is expected to appear as a triplet. The two central methylene groups of the butyl chain will present as multiplets, likely overlapping, in the more upfield region of the aliphatic range.
Predicted ¹H NMR Data for 4-Chlorobutyl 3,4,5-trimethoxybenzoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | s | 2H | Ar-H |
| ~4.3 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₂-Cl |
| ~3.9 | s | 6H | 3,5-(OCH₃ )₂ |
| ~3.8 | s | 3H | 4-(OCH₃ ) |
| ~3.6 | t | 2H | -O-CH₂-CH₂-CH₂-CH₂ -Cl |
| ~1.9 | m | 4H | -O-CH₂-CH₂ -CH₂ -CH₂-Cl |
Note: This is a predicted data table based on the analysis of structurally similar compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 100-160 ppm. The carbon attached to the ester group (C1) and the carbons bearing the methoxy groups (C3, C4, C5) will be the most downfield in this region. The two unsubstituted aromatic carbons (C2, C6) will appear as a single peak.
The aliphatic carbons of the 4-chlorobutyl chain will be found in the upfield region of the spectrum. The carbon attached to the ester oxygen (-OCH₂-) will be around δ 60-70 ppm, while the carbon bonded to the chlorine atom (-CH₂Cl) will be in the range of δ 40-50 ppm. The two central methylene carbons will have chemical shifts in the δ 20-30 ppm range. The methoxy carbons will appear as distinct signals around δ 55-65 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~166 | C =O |
| ~153 | C 3, C 5-OCH₃ |
| ~142 | C 4-OCH₃ |
| ~125 | C 1-Ar |
| ~107 | C 2, C 6-Ar |
| ~65 | -O-CH₂ - |
| ~61 | 4-OCH₃ |
| ~56 | 3,5-OCH₃ |
| ~45 | -CH₂ -Cl |
| ~29 | -O-CH₂-CH₂ - |
| ~26 | -O-CH₂-CH₂-CH₂ - |
Note: This is a predicted data table based on the analysis of structurally similar compounds. Actual experimental values may vary.
Applications of 2D NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the 4-chlorobutyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection between the 4-chlorobutyl chain and the 3,4,5-trimethoxybenzoyl group through the ester linkage, by observing a correlation between the -OCH₂- protons and the carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer. For this compound, GC-MS analysis would provide the retention time, which is a characteristic of the compound under specific chromatographic conditions, and a mass spectrum. The electron ionization (EI) mass spectrum would likely show the molecular ion peak ([M]⁺), confirming the molecular weight. Characteristic fragmentation patterns would include the loss of the chlorobutyl chain and the formation of the stable 3,4,5-trimethoxybenzoyl cation.
Predicted Key Fragments in GC-MS (EI) of this compound
| m/z | Fragment |
| 288/290 | [M]⁺ (Molecular Ion) |
| 195 | [C₁₀H₁₁O₄]⁺ (3,4,5-trimethoxybenzoyl cation) |
| 181 | [C₉H₉O₄]⁺ |
| 93/95 | [C₄H₈Cl]⁺ (chlorobutyl cation) |
Note: This is a predicted data table. The presence and relative abundance of fragments can vary depending on the instrument and conditions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ or adducts with cations from the solvent, such as [M+Na]⁺ or [M+K]⁺. This technique is valuable for accurately determining the molecular weight with minimal fragmentation. Collision-induced dissociation (CID) of the parent ion can be performed to obtain structural information from the resulting fragment ions.
Predicted Ions in ESI-MS of this compound
| m/z | Ion |
| 289/291 | [M+H]⁺ |
| 311/313 | [M+Na]⁺ |
| 327/329 | [M+K]⁺ |
Note: This is a predicted data table. The observed ions will depend on the solvent system and instrument settings.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. For this compound, with a nominal mass of 302.1 g/mol , HRMS provides the resolution necessary to distinguish it from other compounds with the same nominal mass but different elemental compositions.
In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured to four or more decimal places. The expected exact mass for the molecular ion of this compound ([M]+) can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Chlorine-35, Oxygen-16).
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C₁₄H₁₉ClO₅ | [M]+ | 302.0921 |
| C₁₄H₁₉³⁷ClO₅ | [M+2]+ | 304.0892 |
The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the [M+2]+ peak appearing at approximately one-third the intensity of the [M]+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands are expected for its key functional groups.
Table 2: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-2850 | C-H stretch | Alkyl (butyl chain) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600, ~1580, ~1500 | C=C stretch | Aromatic ring |
| ~1250-1120 | C-O stretch | Ester and methoxy groups |
| ~1120 | C-O-C stretch | Aryl ether (methoxy) |
| ~760-680 | C-Cl stretch | Alkyl halide |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting spectrum provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman is often better for non-polar and symmetric bonds.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the butyl chain.
Table 3: Predicted Raman Spectroscopy Peak Assignments for this compound
| Wavenumber Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | Aromatic C-H stretch | Aromatic ring |
| ~2950-2850 | Aliphatic C-H stretch | Butyl chain |
| ~1600 | Aromatic C=C stretch | Aromatic ring |
| ~1120 | Symmetric C-O-C stretch | Methoxy groups |
| ~700 | C-Cl stretch | Alkyl halide |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for monitoring the progress of chemical reactions and for the purification of the final product.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a rapid and effective method for qualitatively monitoring the progress of a synthesis. In the preparation of this compound, which can be synthesized from 3,4,5-trimethoxybenzoic acid and 1-chloro-4-butanol, TLC can be used to track the consumption of the starting materials and the formation of the product.
A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to separate the components on a silica (B1680970) gel plate. The less polar product is expected to have a higher retention factor (Rf) value than the more polar carboxylic acid starting material.
Table 4: Representative TLC Data for Reaction Monitoring
| Compound | Polarity | Expected Rf Value |
| 3,4,5-Trimethoxybenzoic Acid | High | Low |
| This compound | Low to Medium | High |
By spotting the reaction mixture alongside the starting materials on a TLC plate at different time points, the completion of the reaction can be visually assessed under UV light or with an appropriate staining agent.
Column Chromatography (Silica Gel, Flash Chromatography) for Purification
Following the completion of the reaction, column chromatography is the standard method for purifying the crude product. Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.
Flash chromatography, a modification of traditional column chromatography that uses pressure to increase the flow rate of the mobile phase, allows for faster and more efficient separations. The choice of eluent is critical and is typically determined by preliminary TLC analysis. A solvent system that provides good separation of the product from any unreacted starting materials and byproducts on the TLC plate will be suitable for the column. For a compound of this nature, a gradient of ethyl acetate in hexane is a common and effective eluent system.
The fractions collected from the column are analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of organic compounds, offering high resolution and sensitivity. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed to determine its purity and quantify its presence in reaction mixtures or formulations.
While specific application notes for this compound are not extensively available in public literature, a robust method can be developed based on the analysis of structurally similar compounds, such as other alkyl esters of 3,4,5-trimethoxybenzoic acid. sielc.com A typical RP-HPLC method would utilize a C18 stationary phase, which provides excellent retention and separation for moderately polar compounds.
The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A gradient elution is often preferred over isocratic elution to ensure good resolution of the main analyte from any impurities that may have significantly different polarities. A common mobile phase system consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous buffer, such as ammonium (B1175870) acetate or phosphate (B84403) buffer. nih.govmyfoodresearch.com The buffer helps to maintain a stable pH and improve peak shape. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate (B1220265) are used instead of non-volatile salts like phosphate. sielc.comsielc.com
Detection is most commonly achieved using an ultraviolet (UV) detector, as the trimethoxybenzoyl moiety of the molecule contains a chromophore that absorbs strongly in the UV region. The selection of the detection wavelength is based on the UV spectrum of the compound, typically at one of its absorption maxima to ensure high sensitivity.
A representative HPLC method for a related benzoate (B1203000) compound is detailed in the interactive table below.
Interactive Data Table: Representative HPLC Parameters for Analysis of Benzoate Esters
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a controlled pH and sharpens peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 30% B to 90% B over 15 min | Ensures elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 270 nm | Wavelength of maximum absorbance for the trimethoxybenzoyl group. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
Quantitative analysis is performed by creating a calibration curve from a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then used to determine its concentration by interpolation from the calibration curve. Method validation according to ICH guidelines would be necessary to ensure linearity, accuracy, precision, and robustness.
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. sielc.com The principles of separation in UPLC are the same as in HPLC, but the smaller particle size leads to a dramatic increase in efficiency.
For the high-resolution separation of this compound and its potential impurities, UPLC is an invaluable tool. The increased peak capacity of UPLC allows for the separation of closely related compounds that may not be resolved by HPLC. This is particularly important for impurity profiling, where structurally similar byproducts may be present in small quantities.
A UPLC method for this compound would be adapted from an existing HPLC method, with modifications to the flow rate and gradient profile to take advantage of the smaller column dimensions and particle size. The higher operating pressures of UPLC systems (up to 15,000 psi) necessitate specialized instrumentation.
The interactive table below outlines typical parameters for a UPLC method suitable for the high-resolution separation of benzoate esters.
Interactive Data Table: Typical UPLC Parameters for High-Resolution Separation
| Parameter | Value | Rationale |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | Sub-2 µm particle size for high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible buffer for sharp peaks. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | 5% B to 95% B over 5 min | Rapid gradient for fast analysis times. |
| Flow Rate | 0.5 mL/min | Optimized flow rate for a 2.1 mm ID column. |
| Detection | UV at 270 nm / Mass Spectrometry | UV for quantification and MS for identification. |
| Injection Volume | 1 µL | Smaller injection volume to prevent column overload. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and improves efficiency. |
The significant advantage of UPLC is the reduction in analysis time and solvent consumption while providing superior separation performance. This makes it an ideal technique for high-throughput screening and in-depth purity analysis during research and quality control.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which is then used to determine the empirical formula of the molecule. For a newly synthesized compound like this compound, elemental analysis is a crucial step in confirming its identity and purity.
The molecular formula of this compound is C₁₄H₁₉ClO₅. Based on this formula, the theoretical elemental composition can be calculated.
The analysis is typically performed using a combustion-based elemental analyzer. A small, accurately weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The chlorine content can be determined by methods such as Schöniger flask combustion followed by titration.
The experimentally determined percentages of carbon, hydrogen, and chlorine should be in close agreement with the theoretical values, typically within ±0.4%. A significant deviation could indicate the presence of impurities or an incorrect structural assignment.
Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₄H₁₉ClO₅)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 55.54 |
| Hydrogen | H | 1.008 | 19 | 19.152 | 6.33 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.72 |
| Oxygen | O | 15.999 | 5 | 79.995 | 26.42 |
| Total | 302.754 | 100.00 |
Methodological Considerations for Reactive Intermediate Characterization
Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and are subsequently converted into other molecules. lumenlearning.comunacademy.com The characterization of such transient species is challenging due to their low concentration and high reactivity. nih.gov The 4-chlorobutyl group in this compound has the potential to act as a reactive site, for instance, through intramolecular cyclization to form a cyclobutyl or a substituted tetrahydrofuran (B95107) derivative, or through intermolecular reactions.
Several methodological considerations are important when investigating the role of this compound as a potential reactive intermediate.
Spectroscopic Techniques: Fast spectroscopic methods are often employed to detect and characterize reactive intermediates. unacademy.com Techniques such as flash photolysis coupled with transient absorption spectroscopy or time-resolved NMR could potentially be used to observe the formation and decay of any transient species derived from this compound.
Chemical Trapping: One of the most common methods to prove the existence of a reactive intermediate is through chemical trapping. lumenlearning.com This involves introducing a "trapping agent" into the reaction mixture that can react specifically with the intermediate to form a stable, isolable product. The structure of the trapped product can then provide evidence for the structure of the transient intermediate. For a potential carbocation intermediate formed from the chlorobutyl group, a nucleophilic trapping agent could be used.
Computational Chemistry: Quantum chemical calculations can be a powerful tool to predict the structure, stability, and reactivity of potential intermediates. These theoretical studies can guide the design of experiments aimed at detecting and characterizing these species.
Isotopic Labeling: The use of stable isotopes, such as ¹³C or ²H, at specific positions within the 4-chlorobutyl chain can be a valuable tool. By tracing the position of the isotopic label in the final products, it is possible to elucidate the reaction mechanism and infer the nature of any intermediates involved.
The investigation of reactive intermediates requires a combination of carefully designed experiments and a thorough understanding of the potential reaction pathways. The choice of methodology will depend on the specific reaction conditions and the suspected nature of the intermediate.
Derivatives and Structural Analogs of 4 Chlorobutyl 3,4,5 Trimethoxybenzoate
Structural Modifications of the Haloalkyl Chain
The haloalkyl portion of the molecule can be varied in several ways, including changing the halogen, altering the length and branching of the alkyl chain, and introducing other functional groups. These modifications can significantly influence the reactivity and physical properties of the resulting compounds.
The identity of the halogen atom on the butyl chain plays a crucial role in the chemical reactivity of the molecule. While direct research on the bromo- and fluoro-analogs of 4-Chlorobutyl 3,4,5-trimethoxybenzoate (B1228286) is limited, their synthesis can be inferred from established esterification methods. The general approach involves the reaction of 3,4,5-trimethoxybenzoyl chloride with the corresponding 4-halo-1-butanol (e.g., 4-bromo-1-butanol (B1194514) or 4-fluoro-1-butanol) in the presence of a base.
The reactivity of the resulting haloalkyl benzoates in nucleophilic substitution reactions is expected to follow the trend of bond strength and leaving group ability, with the bromo-derivative being more reactive than the chloro-derivative, and the fluoro-derivative being the least reactive. This difference in reactivity is a key consideration in the design of subsequent synthetic steps.
For instance, the synthesis of related compounds like (4-bromobutyl)benzene is achieved by treating 4-phenylbutanol with phosphorus tribromide. prepchem.com Similarly, 4-bromobutyl 3,4-dimethoxybenzoate has been synthesized, indicating the feasibility of preparing the corresponding 3,4,5-trimethoxy analog. nih.govpharmaffiliates.com The emerging interest in fluorinated and cyanated butyl chains in other areas of medicinal chemistry suggests that the synthesis of 4-fluorobutyl and 4-cyanobutyl 3,4,5-trimethoxybenzoate could be of interest for future studies. nih.govfrontiersin.org
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | General Synthetic Approach |
|---|---|---|---|
| 4-Chlorobutyl 3,4,5-trimethoxybenzoate | C₁₄H₁₉ClO₅ | 302.75 | Esterification of 3,4,5-trimethoxybenzoic acid with 4-chlorobutanol. |
| 4-Bromobutyl 3,4,5-trimethoxybenzoate | C₁₄H₁₉BrO₅ | 347.20 | Esterification of 3,4,5-trimethoxybenzoic acid with 4-bromobutanol. |
| 4-Fluorobutyl 3,4,5-trimethoxybenzoate | C₁₄H₁₉FO₅ | 286.29 | Esterification of 3,4,5-trimethoxybenzoic acid with 4-fluorobutanol. |
Varying the length of the haloalkyl chain can impact the molecule's flexibility and lipophilicity. Shorter chain analogs, such as 2-chloroethyl and 3-chloropropyl 3,4,5-trimethoxybenzoate, have been synthesized and utilized as alkylating agents in the preparation of basic esters of 3,4,5-trimethoxybenzoic acid. researchgate.net For example, 3-chloropropyl 3,4,5-trimethoxybenzoate was prepared with a yield of 68.3% and has a boiling point of 162-164 °C at 1 mm Hg. researchgate.net
The synthesis of these homologs typically involves the esterification of 3,4,5-trimethoxybenzoyl chloride with the corresponding chloroalkanol. researchgate.net It is expected that longer chain analogs, such as 5-chloropentyl 3,4,5-trimethoxybenzoate, could be prepared in a similar manner.
Introducing branching into the alkyl chain, for instance, by using precursors like 3-chloro-2-methylpropan-1-ol (B174840) or 1-chlorobutan-2-ol, would lead to the formation of isomeric haloalkyl 3,4,5-trimethoxybenzoates. These structural isomers would likely exhibit different physical properties and reactivity due to steric hindrance around the ester linkage and the halogenated carbon.
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Reported Properties/Synthesis |
|---|---|---|---|
| 2-Chloroethyl 3,4,5-trimethoxybenzoate | C₁₂H₁₅ClO₅ | 274.70 | Used as an alkylating agent. researchgate.net |
| 3-Chloropropyl 3,4,5-trimethoxybenzoate | C₁₃H₁₇ClO₅ | 288.72 | Yield: 68.3%, b.p. 162-164 °C (1 mm). researchgate.net |
| 5-Chloropentyl 3,4,5-trimethoxybenzoate | C₁₅H₂₁ClO₅ | 316.78 | Synthetically accessible via analogous methods. |
| 3-Chloro-2-methylpropyl 3,4,5-trimethoxybenzoate | C₁₄H₁₉ClO₅ | 302.75 | Expected to be synthesized from 3-chloro-2-methylpropan-1-ol. |
The introduction of functional groups such as hydroxyl or amino groups onto the alkyl chain can significantly alter the polarity and potential for intermolecular interactions of the resulting molecules. The synthesis of a hydroxylated derivative, 4-hydroxybutyl 3,4,5-trimethoxybenzoate, would likely involve the esterification of 3,4,5-trimethoxybenzoic acid with 1,4-butanediol, requiring selective protection of one of the hydroxyl groups of the diol to prevent di-esterification.
Similarly, an amino-functionalized analog, 4-aminobutyl 3,4,5-trimethoxybenzoate, could be synthesized by reacting this compound with a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, followed by deprotection. Alternatively, esterification of 3,4,5-trimethoxybenzoic acid with 4-aminobutanol, with appropriate protection of the amino group, would also yield the desired product. These functionalized derivatives could serve as valuable intermediates for the synthesis of more complex molecules.
Modifications of the Trimethoxybenzoyl Aromatic Ring
The 3,4,5-trimethoxybenzoyl moiety is another key area for structural modification. Changes in the substitution pattern of the methoxy (B1213986) groups or the introduction of other substituents on the phenyl ring can lead to a wide range of analogs with potentially different electronic and steric properties.
Altering the number and position of the methoxy groups on the aromatic ring can influence the molecule's conformation and electronic properties. A notable analog is 4-Chlorobutyl 3,4-dimethoxybenzoate, which has been reported in the literature. google.comfda.gov This compound, with a molecular formula of C₁₃H₁₇ClO₄ and a molecular weight of 272.73 g/mol , serves as a reference for understanding the impact of removing the methoxy group at the 5-position. google.comfda.gov
The synthesis of such analogs would involve the esterification of the appropriately substituted methoxybenzoic acid (e.g., 3,4-dimethoxybenzoic acid or 2,4,5-trimethoxybenzoic acid) with 4-chlorobutanol. The starting substituted benzoic acids are often commercially available or can be synthesized through established methods.
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Structural Difference from Parent Compound |
|---|---|---|---|
| 4-Chlorobutyl 3,4-dimethoxybenzoate | C₁₃H₁₇ClO₄ | 272.73 | Lacks the methoxy group at the 5-position. google.comfda.gov |
| 4-Chlorobutyl 2,4,5-trimethoxybenzoate | C₁₄H₁₉ClO₅ | 302.75 | Different substitution pattern of the three methoxy groups. |
The introduction of electron-withdrawing groups like nitro (NO₂) or bromo (Br) substituents onto the phenyl ring can significantly alter the electronic character of the aromatic system and the reactivity of the ester group. The synthesis of these derivatives would typically start with the corresponding substituted benzoic acid, followed by esterification with 4-chlorobutanol.
For example, various isomers of nitrobenzoic acid (2-nitro, 3-nitro, and 4-nitro) and bromobenzoic acid (2-bromo, 3-bromo, and 4-bromo) are commercially available or can be synthesized. quora.comchemicalbook.comchemicalbook.com The esterification of these acids with 4-chlorobutanol would yield a series of 4-chlorobutyl nitrobenzoates and 4-chlorobutyl bromobenzoates. The properties of these esters would be influenced by the position of the substituent on the aromatic ring. For instance, methyl 4-chloro-2-nitrobenzoate is a known compound that can undergo further chemical transformations.
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Precursor Acid |
|---|---|---|---|
| 4-Chlorobutyl 2-nitrobenzoate | C₁₁H₁₂ClNO₄ | 257.67 | 2-Nitrobenzoic acid |
| 4-Chlorobutyl 4-nitrobenzoate | C₁₁H₁₂ClNO₄ | 257.67 | 4-Nitrobenzoic acid |
| 4-Chlorobutyl 2-bromobenzoate | C₁₁H₁₂BrClO₂ | 291.57 | 2-Bromobenzoic acid |
| 4-Chlorobutyl 4-bromobenzoate | C₁₁H₁₂BrClO₂ | 291.57 | 4-Bromobenzoic acid |
Replacement with Different Aromatic/Heteroaromatic Systems (e.g., Anthracene)
Replacing the 3,4,5-trimethoxybenzoyl group with other aromatic or heteroaromatic systems, such as anthracene, can lead to the development of novel compounds with unique photophysical and biological properties. Anthracene and its derivatives are well-known for their fluorescence, and incorporating them into ester structures can yield compounds with applications in materials science and as biological probes.
The synthesis of such derivatives would likely involve the esterification of 4-chlorobutanol with a corresponding aromatic or heteroaromatic carboxylic acid, such as anthracene-9-carboxylic acid. These anthracene-containing esters could exhibit interesting properties, including aggregation-induced emission enhancement, making them suitable for use in organic light-emitting diodes (OLEDs) or as fluorescent bioprobes.
Table 1: Potential Aromatic and Heteroaromatic Replacements for the 3,4,5-Trimethoxybenzoyl Group
| Aromatic/Heteroaromatic System | Potential Properties and Applications |
| Anthracene | Fluorescence, potential for use in OLEDs and as bioprobes. |
| Naphthalene | Increased lipophilicity, potential for altered biological activity. |
| Pyridine (B92270) | Introduction of a basic nitrogen atom, potential for altered solubility and receptor binding. |
| Quinoline | Fused aromatic and heteroaromatic system, potential for diverse biological activities. |
| Furan | Five-membered heteroaromatic ring, potential for unique electronic properties. |
Exploration of Different Ester Linkages and Isomeric Forms
The ester linkage in this compound is a critical determinant of its chemical stability and pharmacokinetic properties. Exploring different types of ester linkages and isomeric forms can lead to the development of compounds with optimized characteristics.
Isomeric Forms:
Positional Isomers: The positions of the methoxy groups on the benzene (B151609) ring can be altered to create isomers such as 3,4,5-, 2,3,4-, and 2,4,5-trimethoxybenzoates. These positional isomers can exhibit different biological activities and metabolic stabilities.
Structural Isomers of the Alkyl Chain: The 4-chlorobutyl chain can be replaced with its isomers, such as 1-chloro-2-methylpropyl, 2-chloro-2-methylpropyl, or 1-chlorobutyl. These variations in the alkyl chain can influence the compound's lipophilicity and steric hindrance, affecting its interaction with biological targets.
Table 2: Isomeric Variations of this compound
| Isomer Type | Example | Potential Impact |
| Positional (Aromatic Ring) | 4-Chlorobutyl 2,4,6-trimethoxybenzoate | Altered electronic properties and receptor binding affinity. |
| Structural (Alkyl Chain) | 1-Chloro-2-methylpropyl 3,4,5-trimethoxybenzoate | Modified lipophilicity and steric interactions. |
| Functional | 3,4,5-Trimethoxybenzoic acid 4-chlorobutyl ether | Different chemical reactivity and metabolic pathway. |
Hybrid and Conjugate Structures for Multifunctional Applications
The development of hybrid and conjugate structures involving this compound or its core moieties opens up possibilities for creating multifunctional molecules with enhanced therapeutic potential.
Hybrid Molecules:
Hybrid drug design involves combining two or more pharmacophores into a single molecule. The 3,4,5-trimethoxyphenyl moiety has been incorporated into various hybrid structures to create potent anticancer agents. For instance, hybrids combining the 3,4,5-trimethoxyphenyl group with other anticancer pharmacophores have been designed as dual inhibitors of targets like EGFR and HDAC.
Conjugate Structures:
Conjugating the 3,4,5-trimethoxybenzoyl moiety to polymers or other macromolecules can improve its pharmacokinetic properties, such as solubility and bioavailability. Gallic acid and its esters have been conjugated to various polymers, including chitosan (B1678972) and polyethylene (B3416737) glycol (PEG), to create novel antioxidant and antimicrobial materials. These conjugates can also be designed for targeted drug delivery.
Table 3: Examples of Hybrid and Conjugate Strategies
| Strategy | Example Moiety to Combine | Potential Application |
| Hybrid Molecule | Kinase inhibitor pharmacophore | Dual-target anticancer agent. |
| Polymer Conjugate | Chitosan | Enhanced antioxidant and antimicrobial activity for food packaging. |
| Polymer Conjugate | Polyethylene Glycol (PEG) | Improved solubility and bioavailability for drug delivery. |
| Small Molecule Conjugate | Amino acid | Targeted delivery to specific cells or tissues. |
Computational Chemistry and in Silico Modeling for Research and Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Chlorobutyl 3,4,5-trimethoxybenzoate (B1228286), molecular docking simulations can be employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity.
Given the structural similarity of the 3,4,5-trimethoxybenzoyl moiety to gallic acid and its derivatives, which are known to exhibit a range of biological activities, including anticancer effects, potential protein targets for docking studies could include enzymes and receptors implicated in cancer pathways. For instance, tubulin, a key protein in cell division, is a common target for compounds with a trimethoxyphenyl group. Molecular docking studies of analogous compounds have revealed crucial hydrogen bonding and hydrophobic interactions within the colchicine (B1669291) binding site of tubulin. nih.gov
A hypothetical molecular docking study of 4-Chlorobutyl 3,4,5-trimethoxybenzoate with tubulin would likely show the trimethoxyphenyl ring engaging in hydrophobic interactions within a specific pocket of the binding site. The ester carbonyl group could act as a hydrogen bond acceptor, while the flexible chlorobutyl chain could explore various conformations to optimize van der Waals contacts. The binding energy, calculated by the docking software's scoring function, provides an estimate of the binding affinity. A lower binding energy suggests a more stable protein-ligand complex.
Table 1: Potential Interacting Residues of this compound in the Colchicine Binding Site of Tubulin (Hypothetical)
| Interaction Type | Potential Amino Acid Residues |
| Hydrogen Bonding | Cys241, Leu248, Asn258 |
| Hydrophobic Interactions | Val238, Ala250, Leu255, Ile318 |
| Van der Waals Contacts | Thr314, Val315, Ala316 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound, a QSAR model could be developed to predict its activity based on a set of calculated molecular descriptors. This would typically involve a dataset of structurally similar compounds with known biological activities against a specific target.
The development of a QSAR model for a series of 3,4,5-trimethoxybenzoate esters would involve calculating various descriptors for each molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.
A well-validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. For example, a QSAR model might reveal that increasing the hydrophobicity of the alkyl chain positively correlates with activity, while the presence of electron-withdrawing groups on the phenyl ring has a negative impact. Such insights are crucial for guiding the design of more potent analogs.
Prediction of Pharmacokinetic-Relevant Descriptors (e.g., LogP, TPSA)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. For this compound, several key pharmacokinetic-relevant descriptors can be calculated to estimate its drug-likeness. These include the logarithm of the octanol-water partition coefficient (LogP), which is a measure of lipophilicity, and the topological polar surface area (TPSA), which correlates with a molecule's ability to permeate cell membranes.
Various online platforms and software can predict these properties based on the molecule's chemical structure. These predictions are valuable for identifying potential liabilities, such as poor absorption or limited brain penetration.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Descriptor | Predicted Value | Implication |
| Molecular Weight | 302.75 g/mol | Compliant with Lipinski's rule of five (<500) |
| LogP (Lipophilicity) | 3.25 | Moderate lipophilicity, suggesting good absorption and distribution |
| Topological Polar Surface Area (TPSA) | 64.91 Ų | Indicates good cell membrane permeability |
| Number of Hydrogen Bond Donors | 0 | Compliant with Lipinski's rule of five (<5) |
| Number of Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's rule of five (<10) |
| Rotatable Bonds | 9 | Indicates a degree of conformational flexibility |
These values are predictions from computational models and may not reflect experimental results.
Electronic Structure Calculations (e.g., Density Functional Theory (DFT))
Electronic structure calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electron distribution within a molecule. For this compound, DFT calculations can be used to determine its optimized geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential surface.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests that the molecule is more reactive. DFT studies on similar trimethoxybenzene derivatives have been used to analyze their electronic properties and reactivity.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and ester groups.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide insights into its conformational preferences in different environments, such as in a solvent or when bound to a protein.
The presence of several rotatable bonds in the chlorobutyl chain and the ester linkage means that this compound can adopt a multitude of conformations. MD simulations can explore this conformational landscape and identify the most stable or populated conformations. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. Theoretical conformational analysis of substituted phenylbenzoates has shown that these molecules can be quite flexible. mdpi.com
In a simulation of this compound in an aqueous solution, the hydrophobic chlorobutyl chain would likely exhibit a tendency to fold to minimize its contact with water, while the more polar trimethoxybenzoyl group would be more exposed to the solvent. When bound to a protein, the molecule's conformational dynamics can influence the stability of the complex and the residence time of the ligand in the binding site.
Applications in Advanced Chemical Synthesis and Materials Science
Role as Intermediates in Pharmaceutical Compound Synthesis
The 3,4,5-trimethoxybenzoyl moiety is a cornerstone in the synthesis of a variety of pharmaceutical compounds. Its presence is integral to the biological activity of several important drugs. A prime example is the antibacterial agent Trimethoprim. chemicalbook.comgoogle.comncats.ioscribd.comgoogle.com This drug is synthesized using precursors containing the 3,4,5-trimethoxybenzyl group, which is structurally very similar to the 3,4,5-trimethoxybenzoyl group. chemicalbook.comscribd.com The synthesis of Trimethoprim often starts from 3,4,5-trimethoxybenzaldehyde (B134019), a closely related compound. chemicalbook.comgoogle.comncats.ioscribd.comgoogle.com
Derivatives of 3,4,5-trimethoxybenzoic acid have also been investigated for their potential as efflux pump inhibitors, which could help in reversing antibiotic resistance in bacteria. mdpi.com Furthermore, compounds incorporating the 2-(3′,4′,5′-trimethoxybenzoyl) moiety have been synthesized and evaluated as a novel class of tubulin polymerization inhibitors, showing potential as anticancer agents. nih.govnih.govnih.gov
In the context of 4-Chlorobutyl 3,4,5-trimethoxybenzoate (B1228286), the 4-chlorobutyl chain provides a reactive handle for further chemical modifications. This alkyl chloride can readily undergo nucleophilic substitution reactions, allowing for the attachment of this molecule to other complex structures. This makes it a valuable intermediate for creating a diverse library of compounds for pharmacological screening. The 4-chlorobutyl group itself is a known genotoxic impurity (GTI) that can be formed during the synthesis of active pharmaceutical ingredients (APIs), highlighting its reactivity. nih.gov
Table 1: Examples of Pharmaceuticals Derived from 3,4,5-Trimethoxybenzoyl Precursors
| Pharmaceutical | Therapeutic Class | Precursor |
| Trimethoprim | Antibacterial | 3,4,5-Trimethoxybenzaldehyde |
| Tubulin Polymerization Inhibitors | Anticancer | 2-(3′,4′,5′-trimethoxybenzoyl) derivatives |
Potential as Precursors in Agrochemical Development
While direct applications of 4-Chlorobutyl 3,4,5-trimethoxybenzoate in agrochemicals are not extensively documented, the structural components suggest potential utility. The 3,4,5-trimethoxybenzoyl moiety, derived from gallic acid, is a common feature in natural products with a wide range of biological activities. chemicalbook.com The synthesis of various heterocyclic compounds, which are prevalent in agrochemicals, can utilize 3,4,5-trimethoxybenzaldehyde as a starting material. bloomtechz.com
The 4-chlorobutyl group can act as a linker to introduce the 3,4,5-trimethoxybenzoyl functionality into larger molecules with desired agrochemical properties, such as herbicides, insecticides, or fungicides. The reactivity of the chloro group allows for covalent attachment to other molecular scaffolds. For instance, 4-chlorobutyryl chloride, a related compound, is an important intermediate in the production of antipsychotic drugs and quinolone antibacterial agents, and in the pesticide industry for preparing isoxaflutole. google.comgoogle.com
Integration into Polymer Architectures and Material Science
The bifunctional nature of this compound makes it an interesting candidate for integration into polymer architectures. The ester group can potentially undergo transesterification or be incorporated into polyester (B1180765) chains. More significantly, the terminal chloro group can be utilized for post-polymerization modification or as an initiation site for certain types of polymerization.
For example, poly[(4-chlorobutyl)thiirane] has been synthesized and its reactions studied, demonstrating the utility of the 4-chlorobutyl side chain in polymer chemistry. tandfonline.com The 4-haloalkyl alcohols, including 4-chlorobutanol, are known intermediates for the preparation of dyes and halogenated polymers. google.com The synthesis of 4-chlorobutanol can be achieved from tetrahydrofuran (B95107). google.comgoogle.com The reaction of acyl chlorides with tetrahydrofuran can lead to the formation of 4-chlorobutyl esters, a reaction that is directly relevant to the synthesis of the title compound. researchgate.netfigshare.com
The 3,4,5-trimethoxybenzoyl group can impart specific properties to a polymer, such as altered solubility, thermal stability, or the ability to interact with other molecules through hydrogen bonding or π-stacking.
Utility as Ultraviolet Absorbers in Specialized Materials
Compounds containing the 3,4,5-trimethoxybenzoyl moiety have shown promise as ultraviolet (UV) absorbers. A notable example is 3-(3,4,5-Trimethoxybenzylidene)-2,4-pentanedione (TMBP), which was synthesized and demonstrated to be a highly effective photostabilizer for avobenzone, a common UVA filter in sunscreens. researchgate.netnih.gov TMBP was shown to boost the in-vivo Sun Protection Factor (SPF) and contribute to broad-spectrum UV protection. researchgate.netnih.gov
The UV absorption properties of the 3,4,5-trimethoxybenzoyl group in this compound could be harnessed in specialized materials. The 4-chlorobutyl chain would allow for the covalent incorporation of this UV-absorbing chromophore into polymer backbones or onto the surface of materials, providing long-lasting UV protection. This could be beneficial in applications such as coatings, plastics, and textiles to prevent degradation from sun exposure. The NIST WebBook provides UV/Visible spectrum data for 3,4,5-trimethoxybenzoic acid, a closely related compound. nist.gov
Patents and Intellectual Property Landscape
Analysis of Patented Synthetic Routes Involving the Compound
A direct patented synthetic route for 4-Chlorobutyl 3,4,5-trimethoxybenzoate (B1228286) is not explicitly detailed in readily available patent literature. However, the synthesis of its key precursor, 3,4,5-trimethoxybenzoic acid, is well-documented in patent filings, suggesting a plausible and logical pathway to the target compound.
Patented methods for preparing 3,4,5-trimethoxybenzoic acid often start from raw materials like hydrolyzable tannins. One such patented process involves the methylation of tannin in an alkaline medium to form methylated tannin, which is then hydrolyzed. The resulting mixture, containing a carboxylic salt of 3,4,5-trimethoxybenzoic acid, undergoes further methylation to yield methyl 3,4,5-trimethoxybenzoate. This ester can then be hydrolyzed to produce 3,4,5-trimethoxybenzoic acid in high yield. googleapis.com
Once 3,4,5-trimethoxybenzoic acid is obtained, a standard esterification reaction with 4-chloro-1-butanol (B43188) would yield 4-Chlorobutyl 3,4,5-trimethoxybenzoate. This type of reaction is a fundamental and widely practiced method in organic synthesis.
While a patent for this specific esterification is not found, a notable patent (US2800475A) describes the use of a similar class of compounds, haloalkyl esters of 3,4,5-trimethoxybenzoic acid, as starting materials. google.com For instance, the patent details the reaction of β-bromoethyl 3,4,5-trimethoxybenzoate with 5-hydroxyisoquinoline. This reaction produces N-(β-hydroxyethyl)-5-hydroxyisoquinolinium bromide mono-(3,4,5-trimethoxybenzoic acid ester), a compound with potential pharmaceutical applications. google.com This suggests a patented utility for haloalkyl esters of 3,4,5-trimethoxybenzoic acid, where the halogenated alkyl chain serves as a reactive site for the synthesis of more complex derivatives.
| Starting Material | Key Transformation | Patented Aspect |
| Hydrolyzable Tannin | Methylation and Hydrolysis | Process for preparing 3,4,5-trimethoxybenzoic acid. googleapis.com |
| β-bromoethyl 3,4,5-trimethoxybenzoate | Reaction with 5-hydroxyisoquinoline | Synthesis of 3,4,5-trimethoxybenzoic acid esters of N-hydroxyalkyl hydroxyisoquinolines. google.com |
Intellectual Property Associated with Derivatives and Their Applications
The intellectual property landscape for derivatives of this compound is best understood by examining the patents related to other esters of 3,4,5-trimethoxybenzoic acid and their diverse applications. These patents highlight the therapeutic and cosmetic potential of molecules containing the 3,4,5-trimethoxybenzoyl moiety.
A key area of application is in the pharmaceutical sector. For example, certain bis and tetrakis esters of 3,4,5-trimethoxybenzoic acid have been patented for their local anesthetic, anti-histaminic, anti-fibrillatory, and coronary-dilatant properties. google.com This indicates a continued interest in leveraging the 3,4,5-trimethoxybenzoyl structure for developing new therapeutic agents.
In the field of cosmetics, patents have been granted for 3,4,5-trimethoxy phenyl-based ester compounds for their whitening effects. justia.com Specifically, ester compounds derived from the reaction of 3,4,5-trimethoxy phenyl acetic acid, 3,4,5-trimethoxy cinnamic acid, or 3,4,5-trimethoxy hydrocinnamic acid with thymol (B1683141) or carvacrol (B1668589) have been shown to possess skin-whitening properties and are intended for use as active components in cosmetic compositions. justia.com
The following table summarizes the intellectual property associated with derivatives of 3,4,5-trimethoxybenzoic acid and related compounds:
| Derivative Class | Patented Application |
| Bis and tetrakis esters of 3,4,5-trimethoxybenzoic acid | Local anesthetic, anti-histaminic, anti-fibrillatory, and coronary-dilatant actions. google.com |
| 3,4,5-trimethoxy phenyl-based esters (with thymol or carvacrol) | Whitening effect in cosmetic compositions. justia.com |
| Esters of N-hydroxyalkyl hydroxyisoquinolines | Pharmaceutical compounds. google.com |
Conclusion and Future Research Perspectives
Synthesis of Current Research Insights
A thorough review of existing scientific literature reveals no substantive research focused specifically on 4-Chlorobutyl 3,4,5-trimethoxybenzoate (B1228286). While information is available for related compounds such as 4-Chlorobutyl 3,4-dimethoxybenzoate, these findings cannot be directly extrapolated to the title compound due to differences in their molecular structure, specifically the presence of an additional methoxy (B1213986) group on the benzoate (B1203000) ring. The current body of scientific knowledge lacks any detailed reports on the synthesis, chemical and physical properties, reactivity, or spectroscopic data for 4-Chlorobutyl 3,4,5-trimethoxybenzoate.
Identification of Unexplored Research Frontiers for this compound
The absence of foundational research presents a wide array of unexplored frontiers. Primary research should focus on:
Synthetic Methodologies: Development and optimization of a reliable and efficient synthetic route to produce this compound in high purity and yield. This would likely involve the esterification of 3,4,5-trimethoxybenzoic acid with 4-chlorobutanol.
Physicochemical Characterization: A comprehensive investigation of its fundamental physical and chemical properties is necessary. This includes determining its melting point, boiling point, solubility in various solvents, and stability under different conditions.
Spectroscopic and Analytical Profiling: Detailed analysis using modern spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial to confirm its structure and establish a reference for future studies.
Reactivity Studies: Exploration of its reactivity with various reagents to understand its chemical behavior, including nucleophilic substitution reactions at the chlorobutyl moiety and reactions involving the aromatic ring and ester group.
Potential for Development of Novel Chemical Entities
The structural motifs present in this compound, namely the trimethoxybenzoyl group and the chlorobutyl chain, suggest potential for its use as a building block in the synthesis of more complex molecules. The trimethoxybenzoyl moiety is a key pharmacophore in some biologically active compounds. The reactive chlorobutyl group provides a handle for introducing this moiety into other molecules through alkylation reactions. Future research could explore its utility in the development of novel compounds with potential applications in medicinal chemistry and materials science.
Recommendations for Advanced Methodological Approaches and Interdisciplinary Collaboration
To accelerate the exploration of this compound, the following approaches are recommended:
Computational Chemistry: In the absence of experimental data, computational modeling and simulation can be employed to predict its structural, electronic, and spectroscopic properties. This can guide experimental work and provide initial insights into its potential behavior.
High-Throughput Screening: Once a synthetic route is established, high-throughput screening techniques could be utilized to rapidly assess its biological activity against a wide range of targets, potentially identifying novel pharmacological leads.
Interdisciplinary Collaboration: A collaborative effort between synthetic organic chemists, analytical chemists, pharmacologists, and computational chemists would be highly beneficial. Such an approach would enable a comprehensive and efficient investigation of this unexplored chemical compound.
Q & A
Q. Advanced
- For hydrolysis : Monitor degradation via HPLC (C18 column, 70:30 MeOH/H₂O) at λ=254 nm. Hydrolysis products include 3,4,5-trimethoxybenzoic acid (tR=6.2 min) and 4-chlorobutanol (tR=3.8 min) .
- For photodegradation : Use accelerated stability studies (ICH Q1B guidelines) under UV light (320–400 nm). LC-MS identifies photo-oxidation byproducts (e.g., quinone derivatives) .
How does salt formation impact the solubility and bioavailability of 3,4,5-trimethoxybenzoate derivatives?
Advanced
Salt formation with sulfonic acids (e.g., tosylate) improves aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL). However, 4-chlorobutyl esters often resist salt formation due to steric hindrance . Alternative approaches:
- Co-crystallization with succinic acid (1:1 molar ratio).
- Nanoemulsions using Tween-80/soy lecithin (particle size <200 nm) .
What computational tools predict the metabolic fate of this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
